Lurasidone
Overview
Description
Lurasidone is an atypical antipsychotic medication primarily used to treat schizophrenia and depressive episodes associated with bipolar I disorder . It was developed by Dainippon Sumitomo Pharma and first approved for medical use in the United States in 2010 . This compound is known for its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which play a crucial role in its therapeutic effects .
Mechanism of Action
Target of Action
Lurasidone is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, cognition, and psychomotor activity.
Mode of Action
This compound acts as an antagonist, binding with high affinity to its primary targets . Its interaction with D2 and 5-HT2A receptors, which exhibit mixed serotonin and dopamine activity, is thought to improve cognition . The antagonism of serotonin receptors can also improve the negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Biochemical Pathways
Its antagonistic activity at d2, 5-ht2a, and 5-ht7 receptors, along with its partial agonism at 5-ht1a receptors and modest antagonism at noradrenergic α2a and α2c receptors, suggest that it influences both the dopaminergic and serotonergic systems .
Pharmacokinetics
This compound is administered once daily, and its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 hours, a mean elimination half-life of 18 hours (mostly eliminated in the feces), and an apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity at D2, 5-HT2A, and 5-HT7 receptors, and its partial agonism at 5-HT1A receptors . This leads to improved cognition and reduced negative symptoms of psychoses .
Biochemical Analysis
Biochemical Properties
Lurasidone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are crucial for its antipsychotic effects . Additionally, this compound exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at serotonin 5-HT7 receptors . These interactions are essential for modulating neurotransmitter activity in the brain, thereby influencing mood and cognition.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s antagonistic activity at dopamine D2 receptors reduces dopamine-mediated signaling, which is beneficial in managing symptoms of schizophrenia . Furthermore, its interaction with serotonin receptors impacts gene expression related to mood regulation and cognitive functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to dopamine D2 and serotonin 5-HT2A receptors, inhibiting their activity and reducing neurotransmitter release . This inhibition helps alleviate symptoms of schizophrenia and bipolar depression. Additionally, this compound’s partial agonism at serotonin 5-HT1A receptors and antagonism at serotonin 5-HT7 receptors contribute to its therapeutic effects on mood and cognition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, ensuring consistent therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively manages symptoms of schizophrenia and bipolar depression without significant adverse effects . At higher doses, this compound may cause toxic effects, including sedation and motor impairment . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lurasidone hydrochloride can be synthesized through a multi-step process involving several key intermediates . The synthesis begins with the preparation of the benzisothiazole derivative, which is then coupled with a piperazine derivative to form the core structure of this compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound hydrochloride involves optimizing the synthetic route to maximize yield and minimize costs . This often includes the use of microwave technology, column chromatography for purification, and large-scale reactors to handle the production volume . The process is designed to be environmentally friendly and cost-effective, ensuring that the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Lurasidone undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and degradation in the body .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the chemical reactions of this compound include its active metabolites, such as ID-14283, and inactive metabolites like ID-20219 . These metabolites play a crucial role in the drug’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Lurasidone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the interactions of atypical antipsychotics with various receptors . In biology, it is used to investigate the mechanisms of neurotransmitter regulation and its effects on brain function . In medicine, this compound is extensively studied for its efficacy in treating psychiatric disorders, including schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Lurasidone is often compared with other atypical antipsychotics, such as aripiprazole, olanzapine, and risperidone . While all these compounds share a similar mechanism of action, this compound is unique in its high affinity for serotonin 5-HT7 receptors, which may contribute to its distinct clinical profile . Compared to olanzapine, this compound is associated with less weight gain and metabolic side effects . Additionally, it has a lower risk of extrapyramidal symptoms compared to risperidone . These differences highlight the unique advantages of this compound in the treatment of psychiatric disorders .
Properties
IUPAC Name |
(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-CVTJIBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870340 | |
Record name | Lurasidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
9.7 °C (49.5 °F) - closed cup | |
Record name | Lurasidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Lurasidone is an atypical antipsychotic that is a D2 and 5-HT2A (mixed serotonin and dopamine activity) to improve cognition. It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects that are often associated with typical antipsychotics., Lurasidone is a benzisothiazol-derivative antipsychotic agent and has been referred to as an atypical or second-generation antipsychotic agent. Lurasidone has also been described as an azapirone-derivative. Although the exact mechanism of action of lurasidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of lurasidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors. Lurasidone is an antagonist that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors and moderate affinity for a2C-adrenergic receptors in vitro. The drug acts as a partial agonist at 5-HT1A receptors and is an antagonist at alpha2A-adrenergic receptors in vitro. Lurasidone exhibits weak affinity for alpha1-adrenergic receptors and little or no affinity for histamine (H1) receptors and muscarinic (M1) receptors. | |
Record name | Lurasidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lurasidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
367514-87-2 | |
Record name | Lurasidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367514-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lurasidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lurasidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lurasidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S,6R,7S)-4-{[(1R,2R)-2-{[4-(1,2-benzothiazol-3- yl)piperazin-1-yl]methyl}-cyclohexyl]methyl}-4- azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LURASIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22IC88528T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lurasidone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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